Pyridin-3-yl(2,6-diazaspiro[3.4]octan-6-yl)methanone
Description
Pyridin-3-yl(2,6-diazaspiro[3.4]octan-6-yl)methanone is a heterocyclic compound featuring a pyridine ring linked via a methanone group to a 2,6-diazaspiro[3.4]octane scaffold. The spirocyclic core introduces conformational rigidity, while the pyridin-3-yl group may enhance binding interactions in biological systems.
The molecular formula is inferred as C₁₂H₁₄N₃O (calculated molecular weight: 216.26 g/mol), derived from the pyridin-3-yl (C₅H₄N), 2,6-diazaspiro[3.4]octane (C₅H₈N₂), and methanone (CO) components. Its stereoelectronic properties are influenced by the spirocyclic nitrogen atoms and the aromatic pyridine moiety, which may affect solubility and target affinity.
Properties
IUPAC Name |
2,6-diazaspiro[3.4]octan-6-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-11(10-2-1-4-13-6-10)15-5-3-12(9-15)7-14-8-12/h1-2,4,6,14H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCZTRRQHFAASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CNC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl(2,6-diazaspiro[3.4]octan-6-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with spirocyclic intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, such as transition metals, to facilitate the reactions and reduce the formation of by-products. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-yl(2,6-diazaspiro[3.4]octan-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction produces alcohols. Substitution reactions result in various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of pyridin-3-yl(2,6-diazaspiro[3.4]octan-6-yl)methanone exhibit promising anticancer properties. For instance, compounds related to this structure have been shown to inhibit the G12C mutant KRAS protein, which is implicated in tumor metastasis. A notable study highlighted that specific derivatives could effectively reduce tumor growth in preclinical models, suggesting a pathway for developing targeted cancer therapies .
1.2 Neurological Applications
The compound's spirocyclic structure is of particular interest in neuropharmacology. It has been investigated for its potential effects on neurotransmitter systems, particularly regarding its ability to modulate serotonin and dopamine receptors. Such modulation is crucial for addressing conditions like depression and schizophrenia. Preliminary findings suggest that certain analogs may enhance cognitive function and reduce anxiety-like behaviors in animal models .
Drug Development
2.1 PROTAC Technology
This compound serves as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, offering a novel approach to treating diseases that involve aberrant protein levels, such as cancer and neurodegenerative disorders . The compound's structural integrity allows it to effectively connect the target protein with an E3 ligase, facilitating targeted degradation.
2.2 Synthesis of New Derivatives
The synthesis of new derivatives based on this compound is an active area of research. Various modifications have been explored to enhance bioactivity and selectivity against specific biological targets. For example, introducing different substituents on the pyridine ring has shown to significantly affect the compound's potency and selectivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Pyridin-3-yl(2,6-diazaspiro[3.4]octan-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues and Derivatives
The following compounds share structural or functional similarities with Pyridin-3-yl(2,6-diazaspiro[3.4]octan-6-yl)methanone:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Availability/Source |
|---|---|---|---|---|
| This compound | C₁₂H₁₄N₃O | 216.26 | Pyridin-3-yl, spirocyclic diaza core, methanone linker | Hypothetical (based on structural analogs) |
| 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethan-1-one | C₇H₁₁N₂O | 139.17 | Simplified spirocyclic core, acetyl group instead of pyridine | Discontinued (CymitQuimica) |
| 6-Methyl-7-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,6-diazaspiro[3.4]octan-2-ylmethanone | C₂₁H₂₃N₅O₂ | 377.44 | Oxadiazole and pyrrole substituents, methylated spiro core | Available in 5 mg quantities (Screening compounds) |
| 6-(Pyridin-3-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride | C₁₁H₁₃N₃O·2HCl | 296.17 (free base: 203.24) | Spirocyclic ketone, dihydrochloride salt | Supplied by 1 vendor (CAS 2098078-13-6) |
| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | C₁₃H₁₈N₂O₂ | 234.29 | Methoxy-pyrrolidinyl pyridine, acetyl group | Cataloged (MFCD number not provided) |
Structural and Functional Comparisons
Rigidity and Conformational Diversity
- The oxadiazole-substituted derivative (C₂₁H₂₃N₅O₂) introduces additional aromaticity and hydrogen-bonding capacity, which may enhance binding to hydrophobic pockets in enzymes .
Solubility and Bioavailability
Research Implications
- The pyridin-3-yl group’s electron-deficient nature may facilitate interactions with catalytic lysine residues in kinases, a feature absent in the methoxy-pyrrolidinyl analog .
- The discontinued status of simpler analogs (e.g., C₇H₁₁N₂O) highlights challenges in sourcing reference compounds for structure-activity relationship (SAR) studies .
Biological Activity
Pyridin-3-yl(2,6-diazaspiro[3.4]octan-6-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15N3
- Molecular Weight : 189.257 g/mol
- CAS Number : 646056-64-6
These properties indicate that the compound contains a pyridine ring fused with a diazaspiro structure, which is known for its ability to interact with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Recent studies have demonstrated that derivatives of diazaspiro compounds exhibit significant antibacterial properties against various strains of bacteria. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
-
Antitubercular Activity
- Research has indicated that modifications around the diazaspiro core can lead to potent antitubercular agents. For example, compounds derived from this structure were evaluated against Mycobacterium tuberculosis and displayed minimum inhibitory concentrations (MICs) as low as 0.016 µg/mL . This suggests a promising avenue for developing new treatments for tuberculosis.
-
Cancer Therapeutics
- The compound's ability to inhibit mutant KRAS proteins has been explored in cancer research. Specifically, derivatives have been identified that act as inhibitors of G12C mutant KRAS proteins, which are implicated in various cancers . These compounds can potentially hinder tumor metastasis by targeting specific molecular interactions.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may act as an electrophile, forming covalent bonds with cysteine residues in target proteins, thereby inhibiting their function.
- Modulation of Signaling Pathways : Certain derivatives have been reported to modulate MAP and PI3K signaling pathways, which are crucial in cell proliferation and survival .
Case Studies and Research Findings
A selection of notable studies highlights the compound's potential:
These studies collectively underscore the versatility and therapeutic potential of this compound across various medical fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
